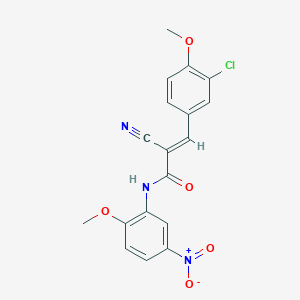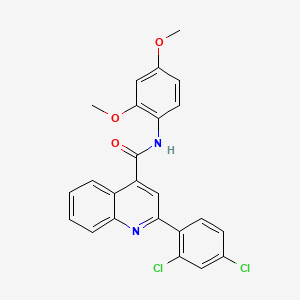![molecular formula C24H30N6S3 B10897831 2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)](/img/structure/B10897831.png)
2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is a complex organic compound featuring multiple imidazole rings and sulfide linkages Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves multiple steps, starting with the preparation of the imidazole rings. Imidazole can be synthesized through the reaction of glyoxal and ammonia
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves its interaction with molecular targets through its imidazole rings and sulfide linkages. The imidazole rings can coordinate with metal ions, while the sulfide linkages can undergo redox reactions. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar in structure but lacks the sulfide linkages.
1-Methyl-2-hydroxymethylimidazole: Contains a hydroxymethyl group instead of the complex benzyl sulfide structure.
Uniqueness
1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is unique due to its multiple imidazole rings and sulfide linkages, which provide a versatile framework for various chemical and biological interactions. This complexity makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C24H30N6S3 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
1-methyl-2-[[2,4,6-trimethyl-3,5-bis[(1-methylimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]imidazole |
InChI |
InChI=1S/C24H30N6S3/c1-16-19(13-31-22-25-7-10-28(22)4)17(2)21(15-33-24-27-9-12-30(24)6)18(3)20(16)14-32-23-26-8-11-29(23)5/h7-12H,13-15H2,1-6H3 |
Clé InChI |
ROTIOUCUDQCKLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CSC2=NC=CN2C)C)CSC3=NC=CN3C)C)CSC4=NC=CN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
![2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897765.png)
![5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897773.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10897781.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![4-chloro-1-methyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10897786.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10897791.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10897793.png)

![6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10897813.png)
